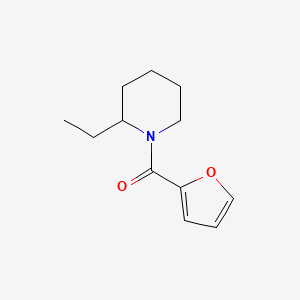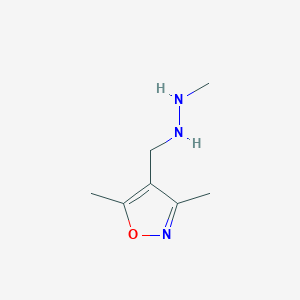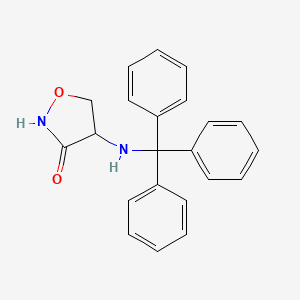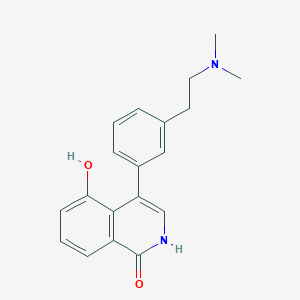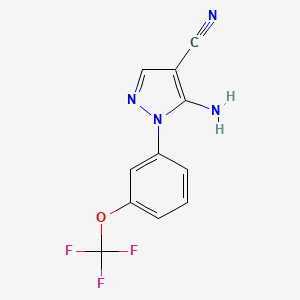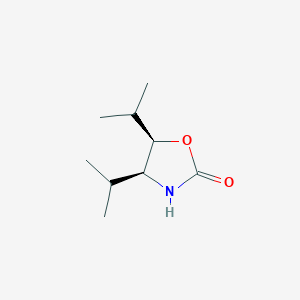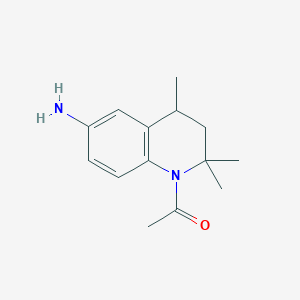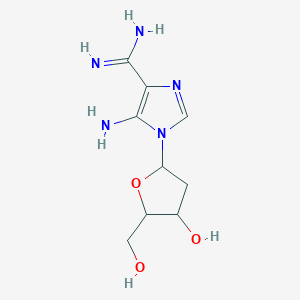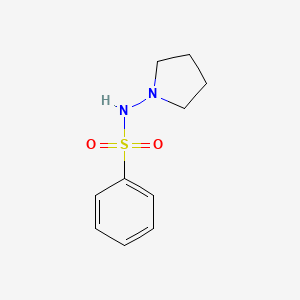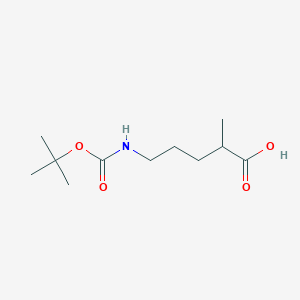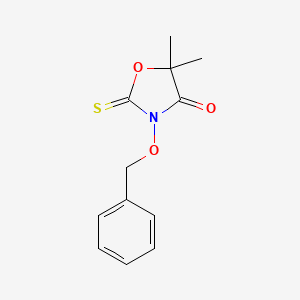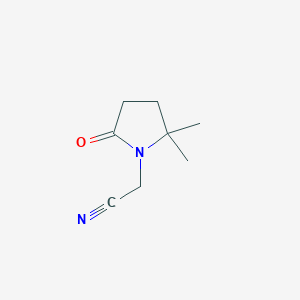
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a heterocyclic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2,2-dimethyl-5-oxopyrrolidine with acetonitrile in the presence of a base . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis .
Analyse Des Réactions Chimiques
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor to pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: This compound also contains a pyrrolidine ring but has different substituents, leading to different chemical properties and applications.
2,2-Dimethyl-5-(1-methylprop-1-enyl)tetrahydrofuran: This compound has a similar structure but with a tetrahydrofuran ring instead of a pyrrolidine ring.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2O/c1-8(2)4-3-7(11)10(8)6-5-9/h3-4,6H2,1-2H3 |
Clé InChI |
XYBXXPONHIQCJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)N1CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



